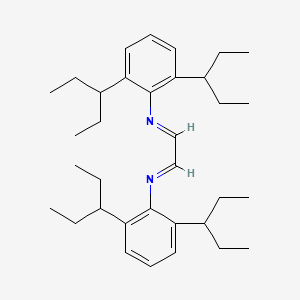
N1,N2-bis(2,6-di(pentan-3-yl)phenyl)ethane-1,2-diimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N2-bis(2,6-di(pentan-3-yl)phenyl)ethane-1,2-diimine is a complex organic compound with the molecular formula C34H52N2
Métodos De Preparación
The synthesis of N1,N2-bis(2,6-di(pentan-3-yl)phenyl)ethane-1,2-diimine involves a multi-step reaction process. One of the reported methods includes the following steps :
Step 1: Palladium 10% on activated carbon is used as a catalyst with hydrogen in ethyl acetate at 20°C for 20 hours.
Step 2: Magnesium in tetrahydrofuran is reacted for 3 hours at temperatures between 20-40°C.
Step 3: The reaction mixture is cooled to 0-20°C.
Step 4: Sulfuric acid in tetrahydrofuran is added and heated to 100°C for 2 hours.
Step 5: Palladium 10% on activated carbon with ethanol is refluxed for 48 hours.
Step 6: Formic acid in methanol and water is added and reacted for 3 hours at 20°C.
Análisis De Reacciones Químicas
N1,N2-bis(2,6-di(pentan-3-yl)phenyl)ethane-1,2-diimine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions where the imine groups are replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen, palladium catalysts, sulfuric acid, and magnesium. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N1,N2-bis(2,6-di(pentan-3-yl)phenyl)ethane-1,2-diimine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N1,N2-bis(2,6-di(pentan-3-yl)phenyl)ethane-1,2-diimine involves its interaction with specific molecular targets. It acts as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal center, thereby affecting the overall reaction pathway.
Comparación Con Compuestos Similares
N1,N2-bis(2,6-di(pentan-3-yl)phenyl)ethane-1,2-diimine can be compared with similar compounds such as N,N’-bis(2,6-diisopropylphenyl)ethylenediamine . While both compounds serve as ligands in coordination chemistry, this compound is unique due to its bulkier substituents, which can lead to different steric and electronic effects.
Similar Compounds
- N,N’-bis(2,6-diisopropylphenyl)ethylenediamine
- 1,2-bis(2,6-dimethylphenylphosphino)ethane
These compounds share structural similarities but differ in their substituents and specific applications.
Propiedades
Fórmula molecular |
C34H52N2 |
|---|---|
Peso molecular |
488.8 g/mol |
Nombre IUPAC |
N,N'-bis[2,6-di(pentan-3-yl)phenyl]ethane-1,2-diimine |
InChI |
InChI=1S/C34H52N2/c1-9-25(10-2)29-19-17-20-30(26(11-3)12-4)33(29)35-23-24-36-34-31(27(13-5)14-6)21-18-22-32(34)28(15-7)16-8/h17-28H,9-16H2,1-8H3 |
Clave InChI |
WJQCZOJDNCNOMV-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C1=C(C(=CC=C1)C(CC)CC)N=CC=NC2=C(C=CC=C2C(CC)CC)C(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


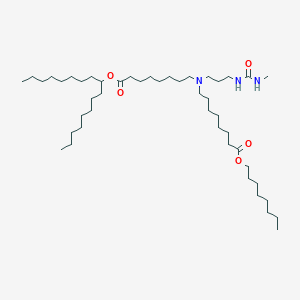
![4-(2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidine](/img/structure/B15280619.png)

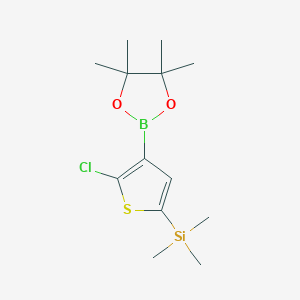


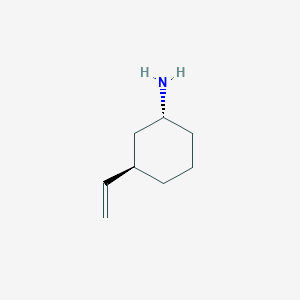
![Propyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15280672.png)

![N-(tetrahydro-2H-pyran-4-ylmethyl)tetraazolo[1,5-b]pyridazin-6-amine](/img/structure/B15280686.png)
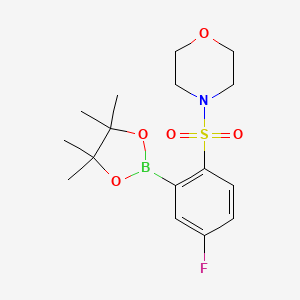
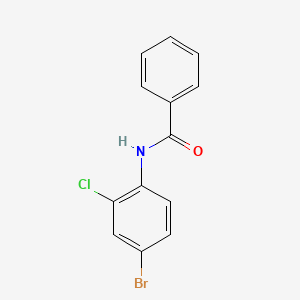
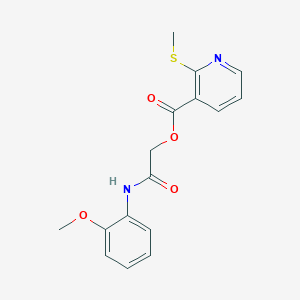
![4-{[2-(4-Aminophenyl)ethyl]sulfamoyl}benzenesulfonyl fluoride](/img/structure/B15280721.png)
